![molecular formula C11H9N3O B11903359 [3,4'-Bipyridine]-5-carboxamide CAS No. 1346686-56-3](/img/structure/B11903359.png)

[3,4'-Bipyridine]-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[3,4'-ビピリジン]-5-カルボキサミドは、2つのピリジン環からなる化合物であるビピリジンの誘導体です。 ビピリジン誘導体は、その汎用性から、配位化学、触媒、材料科学など、さまざまな分野で使用されています

準備方法

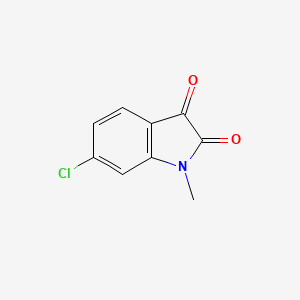

[3,4'-ビピリジン]-5-カルボキサミドの合成は、通常、ピリジン誘導体のカップリングを伴います。一般的な方法には以下が含まれます。

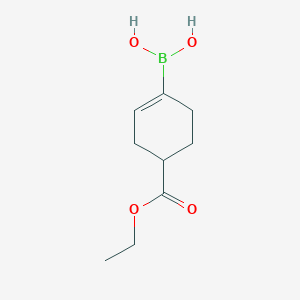

鈴木カップリング: この方法は、パラジウム触媒の存在下で、ボロン酸とハロゲン化物の反応を伴います.

スティルカップリング: この方法は、パラジウム触媒を用いて、有機スズ化合物とハロゲン化物を用います.

根岸カップリング: この方法は、有機亜鉛化合物とハロゲン化物の反応を伴います.

ウルマンカップリング: この方法は、銅を触媒として用いて、アリールハロゲン化物をカップリングさせます.

電気化学的方法: これらの方法は、電気化学的方法を用いてカップリング反応を駆動します.

工業的な製造方法では、これらの反応を最適化して、より高い収率と純度を実現することが多くあります。使用する方法は、試薬の入手可能性や最終製品の所望の特性によって異なります。

化学反応解析

[3,4'-ビピリジン]-5-カルボキサミドは、以下を含むさまざまな化学反応を起こします。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、[3,4'-ビピリジン]-5-カルボキサミドの酸化は、カルボン酸の生成につながる可能性があり、一方、還元はアミンを生成する可能性があります .

化学反応の分析

[3,4’-Bipyridine]-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [3,4’-Bipyridine]-5-carboxamide can lead to the formation of carboxylic acids, while reduction can yield amines .

科学的研究の応用

[3,4'-ビピリジン]-5-カルボキサミドは、科学研究においていくつかの応用があります。

作用機序

[3,4'-ビピリジン]-5-カルボキサミドの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。 例えば、ミルリノンなどのビピリジン誘導体は、ホスホジエステラーゼを阻害し、サイクリックアデノシン一リン酸(cAMP)のレベルを上昇させ、心臓収縮力を高めます . 特定の経路と分子標的は、特定の用途と使用される誘導体によって異なります。

類似化合物との比較

[3,4'-ビピリジン]-5-カルボキサミドは、以下のような他のビピリジン誘導体と比較することができます。

2,2'-ビピリジン: 金属イオンとの強い配位作用と触媒における使用で知られています.

4,4'-ビピリジン: 電気化学的性質を持つビオロゲンへの前駆体として使用されます.

3,3'-ビピリジン: あまり使用されていませんが、配位化学において依然として重要です.

[3,4'-ビピリジン]-5-カルボキサミドの独自性は、その特定の構造にあり、他のビピリジン誘導体と比較して、独自の相互作用と用途を可能にします。

特性

CAS番号 |

1346686-56-3 |

|---|---|

分子式 |

C11H9N3O |

分子量 |

199.21 g/mol |

IUPAC名 |

5-pyridin-4-ylpyridine-3-carboxamide |

InChI |

InChI=1S/C11H9N3O/c12-11(15)10-5-9(6-14-7-10)8-1-3-13-4-2-8/h1-7H,(H2,12,15) |

InChIキー |

CBEAKBPDDGYXND-UHFFFAOYSA-N |

正規SMILES |

C1=CN=CC=C1C2=CC(=CN=C2)C(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11903288.png)

![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11903310.png)

![7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11903358.png)